molecular formula C25H21NO4S B3484106 (5Z)-5-[3-methoxy-4-(naphthalen-1-ylmethoxy)benzylidene]-3-(prop-2-en-1-yl)-1,3-thiazolidine-2,4-dione

(5Z)-5-[3-methoxy-4-(naphthalen-1-ylmethoxy)benzylidene]-3-(prop-2-en-1-yl)-1,3-thiazolidine-2,4-dione

Cat. No.: B3484106
M. Wt: 431.5 g/mol
InChI Key: KOFFAKITKZDDMI-HAHDFKILSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5Z)-5-[3-methoxy-4-(naphthalen-1-ylmethoxy)benzylidene]-3-(prop-2-en-1-yl)-1,3-thiazolidine-2,4-dione is a complex organic compound with a unique structure that combines a thiazolidine ring with a benzylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-[3-methoxy-4-(naphthalen-1-ylmethoxy)benzylidene]-3-(prop-2-en-1-yl)-1,3-thiazolidine-2,4-dione typically involves a multi-step process. One common method includes the condensation of 3-methoxy-4-(naphthalen-1-ylmethoxy)benzaldehyde with 3-(prop-2-en-1-yl)-1,3-thiazolidine-2,4-dione under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is refluxed in a suitable solvent like ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-[3-methoxy-4-(naphthalen-1-ylmethoxy)benzylidene]-3-(prop-2-en-1-yl)-1,3-thiazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of reduced thiazolidine derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced thiazolidine derivatives, and various substituted benzylidene compounds.

Scientific Research Applications

(5Z)-5-[3-methoxy-4-(naphthalen-1-ylmethoxy)benzylidene]-3-(prop-2-en-1-yl)-1,3-thiazolidine-2,4-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory diseases and cancer.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (5Z)-5-[3-methoxy-4-(naphthalen-1-ylmethoxy)benzylidene]-3-(prop-2-en-1-yl)-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-5-[3-methoxy-4-(phenylmethoxy)benzylidene]-3-(prop-2-en-1-yl)-1,3-thiazolidine-2,4-dione
  • (5Z)-5-[3-methoxy-4-(2-naphthylmethoxy)benzylidene]-3-(prop-2-en-1-yl)-1,3-thiazolidine-2,4-dione

Uniqueness

Compared to similar compounds, (5Z)-5-[3-methoxy-4-(naphthalen-1-ylmethoxy)benzylidene]-3-(prop-2-en-1-yl)-1,3-thiazolidine-2,4-dione exhibits unique structural features that may enhance its bioactivity and specificity. The presence of the naphthalen-1-ylmethoxy group, for instance, could contribute to stronger interactions with biological targets, leading to improved efficacy in therapeutic applications.

Properties

IUPAC Name

(5Z)-5-[[3-methoxy-4-(naphthalen-1-ylmethoxy)phenyl]methylidene]-3-prop-2-enyl-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21NO4S/c1-3-13-26-24(27)23(31-25(26)28)15-17-11-12-21(22(14-17)29-2)30-16-19-9-6-8-18-7-4-5-10-20(18)19/h3-12,14-15H,1,13,16H2,2H3/b23-15-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOFFAKITKZDDMI-HAHDFKILSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=C2C(=O)N(C(=O)S2)CC=C)OCC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C\2/C(=O)N(C(=O)S2)CC=C)OCC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5Z)-5-[3-methoxy-4-(naphthalen-1-ylmethoxy)benzylidene]-3-(prop-2-en-1-yl)-1,3-thiazolidine-2,4-dione
Reactant of Route 2
Reactant of Route 2
(5Z)-5-[3-methoxy-4-(naphthalen-1-ylmethoxy)benzylidene]-3-(prop-2-en-1-yl)-1,3-thiazolidine-2,4-dione
Reactant of Route 3
Reactant of Route 3
(5Z)-5-[3-methoxy-4-(naphthalen-1-ylmethoxy)benzylidene]-3-(prop-2-en-1-yl)-1,3-thiazolidine-2,4-dione
Reactant of Route 4
Reactant of Route 4
(5Z)-5-[3-methoxy-4-(naphthalen-1-ylmethoxy)benzylidene]-3-(prop-2-en-1-yl)-1,3-thiazolidine-2,4-dione
Reactant of Route 5
Reactant of Route 5
(5Z)-5-[3-methoxy-4-(naphthalen-1-ylmethoxy)benzylidene]-3-(prop-2-en-1-yl)-1,3-thiazolidine-2,4-dione
Reactant of Route 6
Reactant of Route 6
(5Z)-5-[3-methoxy-4-(naphthalen-1-ylmethoxy)benzylidene]-3-(prop-2-en-1-yl)-1,3-thiazolidine-2,4-dione

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